[3-(Difluoromethyl)phenyl]methanol
Overview
Description
“[3-(Difluoromethyl)phenyl]methanol” is a chemical compound with the molecular weight of 158.15 . It has the IUPAC name this compound and its Inchi Code is 1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S .Physical and Chemical Properties Analysis
The physical form of this compound is not explicitly mentioned in the available resources. The storage temperature is 4 degrees Celsius .Scientific Research Applications
Enzymatic Resolution A study by Sakai, Matsuda, Korenaga, and Ema (2003) demonstrates the efficient enzymatic resolution of 3-phenyl-2H-azirine-2-methanol, a compound structurally related to [3-(Difluoromethyl)phenyl]methanol. This process involved a reaction at very low temperatures using lipase immobilized on porous ceramic and vinyl butanoate in ether, showcasing a synthetically useful method for separating enantiomers of primary alcohols (Sakai et al., 2003).
Impact on Lipid Dynamics In 2019, Nguyen et al. investigated methanol's effect on lipid dynamics. Their study using small angle neutron scattering revealed that methanol significantly influences the transfer and flip-flop kinetics of lipids in biological and synthetic membranes. This research highlights the potential impact of methanol, a common solubilizing agent, on the structure-function relationship of bilayer composition (Nguyen et al., 2019).
Catalysis in Organic Reactions Lu, Xu, Liu, and Loh (2008) reported the use of a related compound, (1R,3S,4S)-2-azanorbornyl-3-methanol, as a catalyst for the enantioselective epoxidation of α,β-enones. This process achieved good yields and high enantioselectivities at room temperature, indicating the potential application of similar methanol-based catalysts in organic synthesis (Lu et al., 2008).
Applications in Organometallic Chemistry Peringer and Winkler (1980) studied the phenyl group transfer between mercury complexes in methanol. Their research using NMR spectroscopy contributes to our understanding of reactions in organometallic chemistry and the role of methanol as a solvent in such processes (Peringer & Winkler, 1980).
Future Directions
The future directions in the field of difluoromethylation, which includes compounds like [3-(Difluoromethyl)phenyl]methanol, involve the development of more efficient and selective methods for the formation of X–CF2H bonds . There is also interest in the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Mechanism of Action
Target of Action
It is known that difluoromethyl-substituted compounds often interact with various biological targets, influencing their function .
Mode of Action
Difluoromethyl groups are known to influence the properties of bioactive molecules, potentially altering their interaction with biological targets .
Biochemical Pathways
Difluoromethyl-substituted compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of a difluoromethyl group can influence the lipophilicity of a compound, potentially affecting its bioavailability .
Result of Action
Difluoromethyl-substituted compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of [3-(Difluoromethyl)phenyl]methanol can be influenced by various environmental factors. For instance, the presence of a difluoromethyl group can enhance the lipophilicity of a compound, potentially affecting its behavior in non-polar environments .
Properties
IUPAC Name |
[3-(difluoromethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,8,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWCETZVZILJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705608 | |
Record name | [3-(Difluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309875-03-3 | |
Record name | [3-(Difluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40705608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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